Methyl 4-aminopyridine-2-carboxylate
Overview
Description
Methyl 4-aminopyridine-2-carboxylate is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a carboxylate ester group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Biochemical Analysis
Biochemical Properties
Methyl 4-aminopyridine-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with voltage-gated potassium channels, where it acts as an inhibitor. This inhibition leads to prolonged action potentials and increased neurotransmitter release . Additionally, this compound interacts with enzymes involved in metabolic pathways, influencing their activity and stability .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance synaptic transmission by inhibiting potassium channels, leading to increased neuronal excitability . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the voltage-gated potassium channels, inhibiting their activity and prolonging action potentials . This inhibition results in increased neurotransmitter release and enhanced neuronal signaling. Additionally, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance neuronal excitability and improve motor function in animal models of neurological disorders . At higher doses, it can cause toxic or adverse effects, including seizures and neurotoxicity . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It influences metabolic flux and metabolite levels by modulating the activity of key enzymes . This compound can alter the balance of metabolic pathways, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy and potential side effects, as it determines the concentration of the active compound in target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-aminopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, yielding the desired ester .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-aminopyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-aminopyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 4-aminopyridine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it can inhibit nitrogen monoxide synthetase, leading to altered levels of nitrogen monoxide in biological systems .
Comparison with Similar Compounds
- Methyl 4-aminopicolinate
- 4-Aminopyridine-2-carboxylic Acid Methyl Ester
- 4-Aminopicolinic Acid Methyl Ester
Comparison: Methyl 4-aminopyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
methyl 4-aminopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOVYZINCVIRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396027 | |
Record name | Methyl 4-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71469-93-7 | |
Record name | Methyl 4-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Aminopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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